BENGHE Validation & Comparative

Check Availability & Pricing

3-lodo-1-methylpyridinium lodide: Standard
Reference Data & Comparison Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-lodo-1-methylpyridiniumiodide
CAS No.: 36913-38-9
Cat. No.: B3263171
Get Quote
. J

Executive Summary: The Cationic Standard

3-lodo-1-methylpyridinium iodide (CAS: 36913-38-9) serves as a critical reference material in
organic chemistry and drug discovery. Unlike neutral pyridines, this quaternary ammonium salt
represents a "permanently charged" electrophile. It is primarily utilized as:

e A Reactivity Standard: To benchmark nucleophilic aromatic substitution (

) and cross-coupling efficiency in cationic heterocycles.

¢ A Solvatochromic Probe: For studying charge-transfer complexes in varying solvent
polarities.

A Structural Anchor: In NMR spectroscopy, establishing chemical shift baselines for
pyridinium metabolites (e.g., trigonelline derivatives).

This guide provides the standard reference data, comparative performance metrics, and
validated protocols for utilizing this compound in high-integrity research.
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Standard Reference Data (SRD)

The following data establishes the baseline identity for 3-lodo-1-methylpyridinium iodide.
Researchers should use these values to validate incoming raw materials or synthesized

batches.
Property Value | Description Notes
3-lodo-1-methylpyridin-1-ium
IUPAC Name o
iodide
Distinct from neutral 3-
CAS Number 36913-38-9 _ o
iodopyridine (1120-90-7)
Cation:
Molecular Formula .
, Anion:
_ High iodine content (73% by
Molecular Weight 346.94 g/mol

mass)

Yellow to Orange Crystalline Color deepens with trace

Appearance .
Solid formation (charge transfer)
High: Water, DMSO,
Solubility MethanolLow: Acetone, DCM, Typical salt solubility profile
Ether
Sharp MP indicates high purity;
Melting Point 148-152 °C (Decomposes) broad range suggests

contamination

Table 2: Spectroscopic Validation Criteria (NMR)

Solvent: DMSO-d6. Shifts (

) are relative to TMS.
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Proton ( Carbon (
Position ) ) Diagnostic Feature
(ppm) (ppm)
Primary Validation
N-CH3 4.35 — 4.45 (s, 3H) ~48.5 _
Peak. Sharp singlet.
Most deshielded due
H-2 9.30 — 9.40 (s, 1H) ~155.0 to
and lodine proximity.
Adjacent to
H-6 8.90 —9.00 (d, 1H) ~146.0
, doublet.
H-4 8.70 — 8.80 (d, 1H) ~149.0 Para to Nitrogen.
Most shielded
H-5 8.10 — 8.20 (dd, 1H) ~128.0

aromatic proton.

Expert Insight: If the N-Me peak appears as a broad hump or is shifted < 4.0 ppm, suspect

demethylation or formation of a neutral charge-transfer complex.

Comparative Performance Guide

In drug development, selecting the right pyridinium building block is crucial for reaction

success. Below is a comparison of 3-lodo-1-methylpyridinium iodide against its primary

alternatives.

Table 3: Functional Comparison
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3-lodo-1- e -
o 1-Methylpyridinium  3-lodopyridine
Feature methylpyridinium Lo
o iodide (Parent) (Neutral Precursor)
iodide
) Electron Deficient o Electron Poor
Electronic State _ Electron Deficient
(Activated) (Neutral)
o Moderate (Activation
Reactivity ( by Inert (No leaving Low (Requires strong
) group) activation)
)
N Polar Solvents Organic Solvents
Solubility Polar Solvents
(Water/DMSO) (DCM/EtOAC)
. Light Sensitive (lodide _ _
Stability o Hygroscopic Volatile / Stable
oxidation)
Cross-coupling / Bio- NMR Standard / lonic ]
Use Case General Synthesis

labeling Liquids

Diagram 1: Reactivity & Selectivity Logic

This flowchart illustrates why a researcher would choose the 3-lodo cation over the neutral
precursor.

Use 3-lodopyridine To achieve solubilit Salt Formation Step
(Neutral) (Extra Step)

No (Organic Phase

Target Molecule . .
Yes (Biological/Aq) Suzuki/Heck Coupling
(Aqueous Phase)

Direct Use

Use 3-lodo-1-methyl-
pyridinium lodide

Is High Water
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Click to download full resolution via product page

Figure 1: Decision matrix for selecting cationic vs. neutral iodopyridines in synthesis. The 3-
iodo cation allows for direct aqueous-phase coupling without post-reaction quaternization.

Experimental Protocols
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To ensure data integrity, the standard must be synthesized or validated using the following
"Self-Validating" protocols.

Protocol A: Synthesis of the Reference Standard

Use this method to generate fresh standard material if commercial sources are degraded.
Objective: Methylation of 3-iodopyridine with high atom economy.

Reagents:

o 3-lodopyridine (1.0 eq)

o lodomethane (Methyl lodide) (1.5 eq) (Caution: Carcinogen/Neurotoxin)

e Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

Dissolution: Dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetone (10 mL) in a
round-bottom flask shielded from light (aluminum foil).

o Addition: Add lodomethane (0.94 mL, 15 mmol) dropwise at room temperature.

o Causality: Excess Mel ensures complete conversion; Acetone is used because the
product is insoluble in it, facilitating isolation.

o Reflux: Fit a condenser and reflux gently at 40°C for 4-6 hours.
o Observation: A yellow precipitate should begin forming within 30 minutes.
 Isolation: Cool to 0°C. Filter the precipitate under vacuum.

 Purification: Wash the cake 3x with cold diethyl ether to remove unreacted neutral pyridine
and iodine traces.

Drying: Dry under high vacuum at 40°C for 2 hours.

Validation Check: Dissolve a small sample in
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. The solution must be clear yellow. Turbidity indicates unreacted neutral pyridine.

Protocol B: Purity Assessment via HPLC

Standard analytical method for quantifying pyridinium salts.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 um).

Mobile Phase:

o A: Water + 0.1% TFA (lon Pairing Agent).

o B: Acetonitrile + 0.1% TFA.

Gradient: 0% B to 30% B over 15 minutes.

o Expert Note: Pyridinium salts are very polar; they elute early. The TFA is critical to prevent
peak tailing of the cation.

Detection: UV at 260 nm (aromatic
) and 350 nm (Charge transfer band).

Mechanistic Insight: The "Counterion Effect"

Researchers must be aware that the iodide counterion is not innocent. In oxidative conditions,

can oxidize to
, Which forms a complex with the pyridinium ring (

), altering the melting point and UV spectrum.

Diagram 2: Degradation & Stability Pathway
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Figure 2: The degradation pathway of pyridinium iodides. Darkening of the solid indicates
triiodide formation, requiring recrystallization before use as a standard.
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o Safety & Toxicology: PubChem Compound Summary for Methyl lodide (Precursor) and
Pyridinium salts.

 To cite this document: BenchChem. [3-lodo-1-methylpyridinium lodide: Standard Reference
Data & Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3263171/docs#3-iodo-1-methylpyridinium-iodide-
standard-reference-data-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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